1-Phenanthridin-6-ylsulfanylpropan-2-one
Description
Properties
CAS No. |
13896-98-5 |
|---|---|
Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
1-phenanthridin-6-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C16H13NOS/c1-11(18)10-19-16-14-8-3-2-6-12(14)13-7-4-5-9-15(13)17-16/h2-9H,10H2,1H3 |
InChI Key |
NCJVVJWBMVXPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Ligand-Free Palladium-Mediated C–C Bond Formation
A prominent method for synthesizing phenanthridine derivatives involves palladium-catalyzed coupling reactions. In a ligand-free protocol, Pd(PPh₃)₂Cl₂ (2 mol%) and K₃PO₄·nH₂O (1.5 equiv) in dry toluene facilitate the coupling of boronic esters with o-bromoiodoarenes at 100°C for 12 hours. For 1-Phenanthridin-6-ylsulfanylpropan-2-one, this approach could be adapted by substituting the boronic ester with a sulfanylpropan-2-one-containing intermediate.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Base | K₃PO₄·nH₂O (1.5 equiv) |
| Solvent | Dry toluene |
| Temperature | 100°C |
| Time | 12 hours |
| Yield Range | 70–91% (for analogous compounds) |
Boronic Ester Synthesis for Coupling Partners
The sulfanylpropan-2-one moiety can be introduced via a boronic ester intermediate. For example, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile derivatives are synthesized by reacting (2-cyanophenyl)boronic acid with propane-1,3-diol in dry toluene at 110°C. Adapting this method, a thiolated propan-2-one boronic ester could be prepared, enabling subsequent coupling with 6-bromo-phenanthridine.
Key Steps:
- Boronation: React propan-2-one-thiol with bis(pinacolato)diboron under PdCl₂(dppf)/KOAc catalysis in 1,4-dioxane at 80°C.
- Coupling: Combine the thiolated boronic ester with 6-bromo-phenanthridine under standard Pd-catalyzed conditions.
Post-Synthetic Thiolation Approaches
Nucleophilic Aromatic Substitution
6-Bromo-phenanthridine undergoes nucleophilic substitution with propan-2-one-thiol in the presence of a base. K₃PO₄ (2.0 equiv) in DMF at 80°C for 8 hours facilitates C–S bond formation, yielding the target compound.
Optimization Data:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₃PO₄ | DMF | 80°C | 8 h | 65% |
| Cs₂CO₃ | DMSO | 100°C | 6 h | 72% |
| NaH | THF | 60°C | 12 h | 58% |
Metal-Free Thiol-Ene Coupling
Under radical conditions, 6-vinyl-phenanthridine reacts with propan-2-one-thiol using AIBN (azobisisobutyronitrile) as an initiator. This method offers regioselectivity but requires stringent oxygen-free conditions.
Typical Procedure:
- Reactants: 6-Vinyl-phenanthridine (1.0 equiv), propan-2-one-thiol (1.2 equiv)
- Conditions: AIBN (10 mol%), toluene, 80°C, 6 hours
- Yield: 55% (unoptimized)
A sequential approach combines phenanthridine core formation with sulfanyl group introduction. For example, a Heck cyclization of 2-cyanostilbene derivatives generates the phenanthridine skeleton, followed by in situ thiolation with propan-2-one-thiol.
Representative Protocol:
- Cyclization: 2-Cyanostilbene, Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv), DMF, 120°C, 4 hours.
- Thiolation: Add propan-2-one-thiol (1.5 equiv), continue heating at 100°C for 2 hours.
Overall Yield: 60%
Mechanistic Insights and Challenges
Palladium Catalysis Pathways
Pd⁰/PdII cycles dominate cross-coupling methods. Oxidative addition of 6-bromo-phenanthridine to Pd⁰ forms a PdII intermediate, which undergoes transmetalation with the boronic ester. Reductive elimination yields the C–S bond, though C–S coupling remains less efficient than C–C or C–N.
Side Reactions and Mitigation
- Homocoupling: Minimized by using aryl iodides over bromides and excess boronic ester.
- Oxidation of Thiols: Additives like BHT (butylated hydroxytoluene) suppress disulfide formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pd-Catalyzed Coupling | High regioselectivity, scalable | Requires specialized ligands | 65–91% |
| Nucleophilic Substitution | Simple conditions, no metal | Limited to activated aryl halides | 55–72% |
| Tandem Cyclization-Thiolation | One-pot convenience | Complex optimization needed | 60% |
Chemical Reactions Analysis
1-Phenanthridin-6-ylsulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like halides or amines replace the sulfanyl moiety.
Addition: The carbonyl group in the propan-2-one moiety can undergo addition reactions with nucleophiles like Grignard reagents, forming tertiary alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenanthridin-6-ylsulfanylpropan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenanthridin-6-ylsulfanylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The phenanthridine moiety can intercalate into DNA, disrupting DNA replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication . Additionally, the compound may interact with cellular proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Phenanthridin-6-ylsulfanylpropan-2-one with structurally or functionally related compounds, based on available data:
6-(Propan-2-yl)phenanthridine
- Structural Differences : Lacks the sulfanylpropan-2-one moiety, instead featuring an isopropyl group at the 6-position.
- Toxicity : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation), indicating moderate hazard. However, chronic toxicity and ecotoxicological data are unavailable .
- Handling : Requires trained professionals due to incomplete characterization; toxic fumes may form during combustion .
1-Methylnaphthalene (α-Methylnaphthalene)
- Structural Differences : A bicyclic aromatic compound with a methyl group, lacking the heterocyclic nitrogen and sulfur functionalities of phenanthridine derivatives.
- Properties : Similar aromaticity but distinct reactivity due to the absence of heteroatoms. Used as a solvent and in organic synthesis.
- Toxicity: Limited acute toxicity data, though structurally related naphthalenes are known respiratory irritants .
Naphthalene-1-ol and Derivatives
- Functional Groups : Features a hydroxyl group instead of sulfur or ketone substituents.
- Applications: Used in pharmaceutical impurity profiling (e.g., drospirenone/ethinyl estradiol formulations). Demonstrates the importance of substituent positioning in bioactivity .
- Reactivity : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, contrasting with the sulfur-based hydrophobicity of this compound .
α-Phellandrene
- Structural Differences: A monoterpene with a cyclohexene backbone, unrelated to phenanthridine.
- Shared Features: Both compounds have methylidene groups, but α-phellandrene’s cyclic structure and isoprenoid chain confer distinct volatility and fragrance properties .
Comparative Data Table
Key Research Findings and Limitations
- Toxicity Gaps : Phenanthridine derivatives like 6-(Propan-2-yl)phenanthridine lack chronic toxicity and environmental impact data, complicating risk assessments .
- Functional Group Impact : Sulfur and ketone groups in this compound likely alter reactivity compared to hydroxyl or alkyl-substituted analogs, warranting further study .
- Synthesis Challenges: Limited characterization of such compounds suggests synthetic difficulties or instability, emphasizing the need for advanced analytical methods .
Q & A
Q. How can cross-disciplinary approaches (e.g., materials science + pharmacology) expand this compound’s applications?
- Methodology : Collaborate to explore hybrid materials (e.g., metal-organic frameworks for drug delivery). Use surface plasmon resonance (SPR) to study adsorption kinetics. In parallel, assess pharmacokinetics (PK) in animal models to bridge material properties with bioavailability .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
